molecular formula C15H14ClNO2 B12673214 m-Toluamide, 2-((p-chlorobenzyl)oxy)- CAS No. 93944-74-2

m-Toluamide, 2-((p-chlorobenzyl)oxy)-

Cat. No.: B12673214
CAS No.: 93944-74-2
M. Wt: 275.73 g/mol
InChI Key: ZXQNCYPJDCCDHP-UHFFFAOYSA-N
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Description

m-Toluamide, 2-((p-chlorobenzyl)oxy)- (C₁₅H₁₄ClNO₂; InChIKey: ZXQNCYPJDCCDHP-UHFFFAOYSA-N) is a synthetic organic compound characterized by a toluamide backbone substituted with a p-chlorobenzyl ether group at the 2-position of the aromatic ring .

Properties

CAS No.

93944-74-2

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-methylbenzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-3-2-4-13(15(17)18)14(10)19-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

ZXQNCYPJDCCDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Toluamide, 2-((p-chlorobenzyl)oxy)- typically involves the reaction of m-toluamide with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

m-Toluamide, 2-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

m-Toluamide, 2-((p-chlorobenzyl)oxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Toluamide, 2-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) p-Chlorobenzyl Derivatives

lists multiple p-chlorobenzyl compounds, such as P-Chlorobenzyl Chloride and P-Chlorobenzyl Bromide , which are precursors for synthesizing pharmaceuticals and agrochemicals. Unlike these halides, m-Toluamide’s ether linkage and amide group reduce electrophilicity, likely decreasing reactivity but improving stability in biological systems.

b) 4-((Chlorobenzyl)oxy)benzaldehyde Derivatives

In -((chlorobenzyl)oxy)benzaldehyde intermediates are used to synthesize Bis-Schiff bases and 1,3-thiazolidin-4-ones, which exhibit antimicrobial and anti-inflammatory activities.

Pharmacologically Active Analogues

a) Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride)

Procarbazine () shares a toluamide backbone but includes a hydrazine substituent. Its metabolism involves cytochrome P-450-mediated oxidation to azo and azoxy derivatives, which generate alkylating agents. In contrast, m-Toluamide, 2-((p-chlorobenzyl)oxy)- lacks hydrazine, suggesting different metabolic pathways and reduced carcinogenic risk .

b) Chloroquine Derivatives with p-Chlorobenzyl Groups

highlights p-chlorobenzyl-substituted compounds (e.g., compound 34) that modulate amyloid peptide processing. The presence of a p-chlorobenzyl group in m-Toluamide, 2-((p-chlorobenzyl)oxy)- may similarly influence interactions with hydrophobic protein domains, though its amide group could confer distinct solubility or binding properties.

a) Melting Points and Solubility

Oxazole derivatives with p-tolyl or chlorophenyl groups () exhibit melting points ranging from 81°C to 187°C. The p-chlorobenzyl ether in m-Toluamide, 2-((p-chlorobenzyl)oxy)- likely increases melting point compared to non-chlorinated analogs due to enhanced intermolecular forces.

Metabolic and Toxicological Profiles

Procarbazine’s metabolism () involves cytochrome P-450, producing reactive intermediates. The absence of hydrazine in m-Toluamide, 2-((p-chlorobenzyl)oxy)- may reduce toxicity, but the p-chlorobenzyl group could still undergo oxidative dechlorination or glucuronidation.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Potential Applications
m-Toluamide, 2-((p-chlorobenzyl)oxy)- C₁₅H₁₄ClNO₂ Amide, p-chlorobenzyl ether Understudied (no literature)
Procarbazine C₁₂H₁₉N₃O₂·HCl Hydrazine, toluamide Antineoplastic agent
4-((p-Chlorobenzyl)oxy)benzaldehyde C₁₄H₁₁ClO₂ Aldehyde, p-chlorobenzyl ether Intermediate for thiazolidinones
P-Chlorobenzyl Cyanide C₈H₆ClN Nitrile, p-chlorobenzyl Agrochemical precursor

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Metabolic Pathway
m-Toluamide, 2-((p-chlorobenzyl)oxy)- Not reported Likely low (amide) Cytochrome P-450 (hypothesized)
2-Phenyl-5-γ-tolyloxazole 81 Organic solvents Not studied
Procarbazine 203–207 (decomp.) Water-soluble Cytochrome P-450 oxidation

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